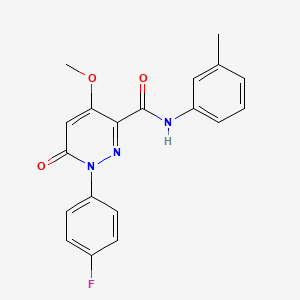

1-(4-fluorophenyl)-4-methoxy-N-(3-methylphenyl)-6-oxopyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-fluorophenyl)-4-methoxy-N-(3-methylphenyl)-6-oxopyridazine-3-carboxamide is a chemical compound with potential applications in scientific research. It is a member of the pyridazine family of compounds, which have been found to exhibit a range of biological activities.

Applications De Recherche Scientifique

Anti-Cancer Potential

The compound’s structural features make it a promising candidate for cancer research. Specifically, its fluorinated pyridazine core and methoxy substitution contribute to its potential anti-cancer activity. Researchers have explored its effects on breast cancer cell lines, and molecular docking studies suggest binding affinity to the human estrogen alpha receptor (ERα) comparable to native ligands .

Medicinal Chemistry

Fluorinated compounds are widely used in medicinal chemistry due to their enhanced stability and binding properties. The C-F bond’s stability surpasses that of the C-H bond, making fluorine substitution valuable for drug design. Researchers have investigated this compound’s potential as a drug agent, particularly in the context of hepatic cancer (HePG-2) and cyclooxygenase-2 inhibition .

Synthetic Chemistry

The compound’s synthesis involves a two-step process. First, pyrazoline formation occurs via a one-pot three-component reaction under microwave irradiation. Subsequently, oxidative aromatization of pyrazoline leads to the desired pyrazole product. Understanding these synthetic pathways contributes to broader applications in organic synthesis .

Antimicrobial and Anti-Inflammatory Properties

Pyrazoles and their derivatives exhibit diverse biological activities. While this compound’s specific antimicrobial and anti-inflammatory effects require further exploration, its pyrazole scaffold suggests potential in these areas .

Antioxidant and Cytotoxicity Activity

Given the compound’s structural motifs, investigations into its antioxidant properties and cytotoxic effects are warranted. Researchers can explore its impact on oxidative stress pathways and cellular viability .

Drug Design and Optimization

Researchers can leverage this compound’s unique structure for rational drug design. By modifying functional groups or exploring analogs, scientists may optimize its pharmacological properties for specific therapeutic targets .

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that indole derivatives, which share some structural similarities with the compound, can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

It is known that indole derivatives can affect a variety of biochemical pathways . This suggests that the compound could potentially influence multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

It is known that the introduction of fluorine into an organic molecule can influence its conformation, pka, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties . This suggests that the compound could have unique ADME properties due to its fluorinated structure.

Result of Action

It is known that indole derivatives can exhibit a range of biological activities . This suggests that the compound could have various molecular and cellular effects, depending on its specific targets and mode of action.

Action Environment

It is known that the properties of fluorinated compounds can be influenced by their environment . This suggests that environmental factors could potentially affect the action, efficacy, and stability of the compound.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(3-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-12-4-3-5-14(10-12)21-19(25)18-16(26-2)11-17(24)23(22-18)15-8-6-13(20)7-9-15/h3-11H,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZLIUGIIQYQHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-4-methoxy-N-(3-methylphenyl)-6-oxopyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)

![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)

![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)